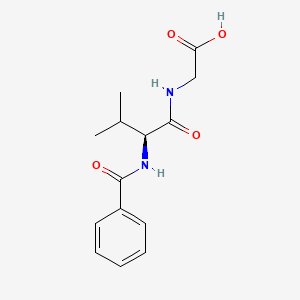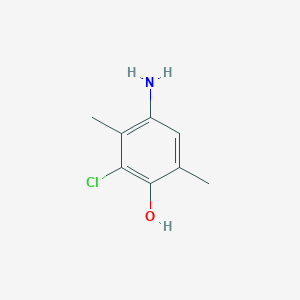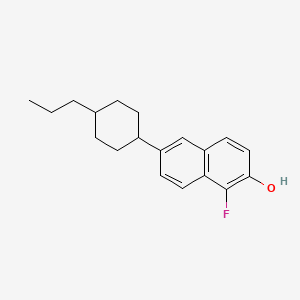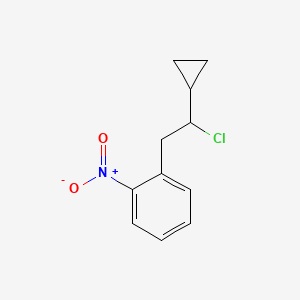
N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is a chiral compound featuring a cyclopropylaminomethyl group and a fluorine atom attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Cyclopropylaminomethyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions
N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the cyclopropylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets.
Industrial Applications: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (3S,4R)-3-ethyl-4-fluoropyrrolidine
- (3S,4R)-3-methylaminomethyl-4-fluoropyrrolidine
- (3S,4R)-3-cyclopropylaminomethyl-4-chloropyrrolidine
Uniqueness
N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is unique due to the presence of both a cyclopropylaminomethyl group and a fluorine atom, which confer distinct chemical and biological properties. The stereochemistry of the compound also plays a crucial role in its interactions and effectiveness.
特性
分子式 |
C8H15FN2 |
|---|---|
分子量 |
158.22 g/mol |
IUPAC名 |
N-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8-/m0/s1 |
InChIキー |
QZFXTAVCZYQMQZ-XPUUQOCRSA-N |
異性体SMILES |
C1CC1NC[C@@H]2CNC[C@@H]2F |
正規SMILES |
C1CC1NCC2CNCC2F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)
![7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8620052.png)


![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)
![(3S,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B8620087.png)



![2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol](/img/structure/B8620111.png)
![[4-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-5-yl]methanol](/img/structure/B8620125.png)



